molecular formula C15H17N3O3S B11367314 Butyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Butyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11367314
M. Wt: 319.4 g/mol
InChI Key: UNMUKXPOTNYVQR-UHFFFAOYSA-N
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Description

BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE typically involves the reaction of 4-(4-methyl-1,2,3-thiadiazole-5-amido)benzoic acid with butanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the butyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)BENZOATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its butyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

butyl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C15H17N3O3S/c1-3-4-9-21-15(20)11-5-7-12(8-6-11)16-14(19)13-10(2)17-18-22-13/h5-8H,3-4,9H2,1-2H3,(H,16,19)

InChI Key

UNMUKXPOTNYVQR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C

Origin of Product

United States

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